molecular formula C15H12O2 B8695075 1-(4-Benzoylphenyl)ethanone CAS No. 53689-84-2

1-(4-Benzoylphenyl)ethanone

Cat. No.: B8695075
CAS No.: 53689-84-2
M. Wt: 224.25 g/mol
InChI Key: DULLEKOHORMWFS-UHFFFAOYSA-N
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Description

1-(4-Benzoylphenyl)ethanone is an aromatic ketone characterized by a benzoyl group (C₆H₅C=O) attached to the para-position of a phenyl ring, which is further substituted with an acetyl group (CH₃C=O). This structure confers unique electronic and steric properties, making it valuable in organic synthesis and pharmaceutical research.

Properties

CAS No.

53689-84-2

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

1-(4-benzoylphenyl)ethanone

InChI

InChI=1S/C15H12O2/c1-11(16)12-7-9-14(10-8-12)15(17)13-5-3-2-4-6-13/h2-10H,1H3

InChI Key

DULLEKOHORMWFS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl in 17 ) increase melting points due to enhanced dipole interactions.
  • Methoxy groups (e.g., 16 ) lower Rf values, reflecting increased polarity.
  • The benzoylphenoxy moiety consistently shows IR C=O stretching near 1680 cm⁻¹, comparable to the parent compound .

Heterocyclic and Maleimide Derivatives

highlights N-(4-benzoylphenyl)maleimide derivatives (e.g., 26n ) with pyridyl or thienyl substituents. These compounds exhibit enhanced biochemical potency compared to unsubstituted analogs, suggesting that electron-deficient heterocycles improve activity in therapeutic contexts .

Halogenated Analogs

1-(4-Bromophenyl)ethanone () demonstrates ionization energies (IE) of 9.0–9.55 eV, influenced by the electron-withdrawing bromine substituent. This contrasts with the benzoyl group in this compound, which likely reduces IE further due to resonance effects .

Ether and Alkoxy Substituted Ethanones

4'-Benzyloxyacetophenone () shares a phenyl-ethanone scaffold but replaces the benzoyl group with a benzyloxy substituent.

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